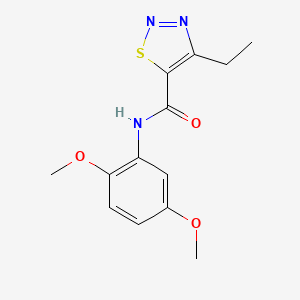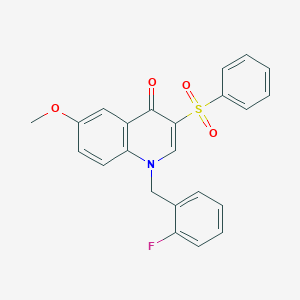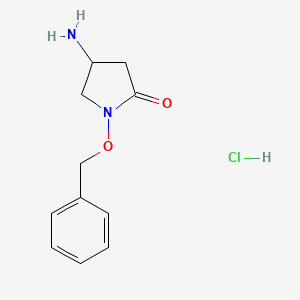
3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, also known as TAK-659, is a novel small-molecule inhibitor that targets spleen tyrosine kinase (SYK) and is being developed for the treatment of various autoimmune diseases and cancer.
Wirkmechanismus
3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a reversible inhibitor of SYK, a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. SYK is activated by the binding of antigen to the B-cell receptor or by the binding of immune complexes to Fc receptors on immune cells. Upon activation, SYK phosphorylates downstream signaling molecules, leading to the activation of various cellular responses.
3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea inhibits the activity of SYK by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This results in the suppression of B-cell and immune cell activation, proliferation, and survival.
Biochemical and Physiological Effects:
3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been shown to inhibit the proliferation and survival of B-cells and various immune cells, including mast cells, basophils, and macrophages. 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, and to inhibit the migration of immune cells to sites of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has several advantages for lab experiments, including its high selectivity for SYK and its reversible binding to the kinase domain. However, 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has a relatively short half-life in vivo and requires frequent dosing to maintain therapeutic levels. Additionally, 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has shown some off-target effects in preclinical studies, which may limit its therapeutic potential.
Zukünftige Richtungen
Future studies on 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea should focus on its therapeutic potential for various autoimmune diseases and cancer, including its efficacy in combination with other therapeutic agents. Additionally, further studies are needed to investigate the off-target effects of 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea and to develop more potent and selective SYK inhibitors. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea in humans.
Synthesemethoden
The synthesis of 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea involves a multi-step process that begins with the reaction of 2-chloroaniline with furfural to produce 2-(furan-3-ylmethylamino)chlorobenzene. This intermediate is then reacted with 2-methoxyethyl isocyanate to form the final product, 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea. The overall yield of this process is approximately 20%.
Wissenschaftliche Forschungsanwendungen
3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has been extensively studied for its potential therapeutic applications in various autoimmune diseases and cancer. Preclinical studies have shown that 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea inhibits SYK-mediated B-cell receptor signaling, resulting in the suppression of B-cell activation, proliferation, and survival. 3-(2-Chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea has also been shown to inhibit SYK-mediated Fc receptor signaling, which plays a critical role in the activation of immune cells such as mast cells, basophils, and macrophages.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-20-9-7-18(10-12-6-8-21-11-12)15(19)17-14-5-3-2-4-13(14)16/h2-6,8,11H,7,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSLENMXZPYWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

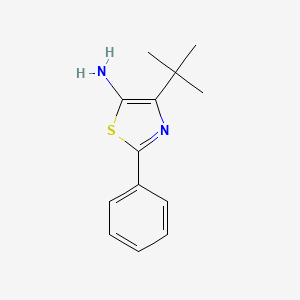
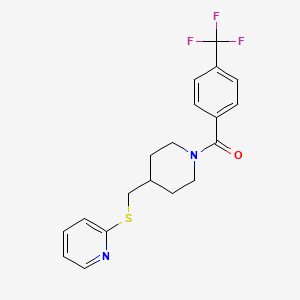

![ethyl 1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2999516.png)
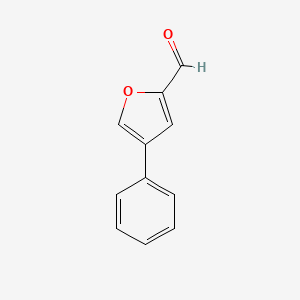
![2-Chloro-N-[3-(1-methylimidazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2999518.png)
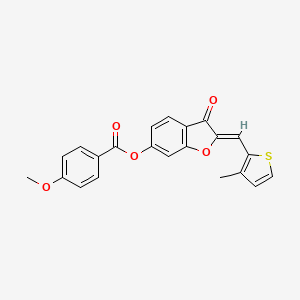
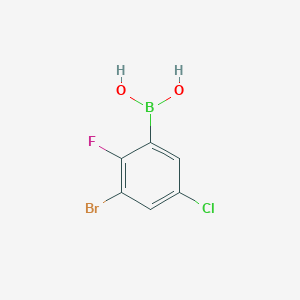
![(5-Fluoro-1-benzothiophen-2-yl)-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2999523.png)
